molecular formula C11H8ClN3O3S B5807783 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide

Cat. No. B5807783
M. Wt: 297.72 g/mol
InChI Key: VEMSMOIHTDXZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biological activity.

Scientific Research Applications

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been studied for its potential applications in various scientific research fields. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits cytotoxic activity against cancer cells, making it a promising candidate for further development.
Another area of research is in the development of new antimicrobial agents. Studies have shown that this compound exhibits potent antimicrobial activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide in lab experiments is its potential to exhibit biological activity at low concentrations. This makes it a promising candidate for further development as a drug or antimicrobial agent.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its potential applications.

Future Directions

There are several future directions for research on 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide. One area of interest is in further elucidating its mechanism of action and identifying its molecular targets. This could lead to the development of more effective drugs or antimicrobial agents.
Another area of research is in exploring the potential of this compound as a diagnostic tool. Studies have shown that it can selectively bind to certain biomolecules, making it a promising candidate for use in diagnostic imaging or biosensing applications.
Finally, future research could focus on developing new synthetic routes for this compound that are more efficient and scalable. This could make it more accessible for use in scientific research and drug development.

Synthesis Methods

The synthesis of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide involves the reaction of 2-chloro-4-nitrobenzoic acid with 4-methyl-2-thiazolamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

properties

IUPAC Name

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3S/c1-6-5-19-11(13-6)14-10(16)8-3-2-7(15(17)18)4-9(8)12/h2-5H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMSMOIHTDXZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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